6-(PYRIDIN-2-YL)-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL
Description
Properties
IUPAC Name |
4-pyridin-2-yl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S/c20-19(21,22)12-6-4-11(5-7-12)17-26-16(29-27-17)10-30-18-24-14(9-15(28)25-18)13-3-1-2-8-23-13/h1-9H,10H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPMIHJVUEVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Pyridin-2-yl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex heterocyclic molecule that incorporates elements of pyridine, oxadiazole, and pyrimidine. This structure suggests potential biological activity due to the presence of various pharmacophores. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 421.43 g/mol. The structural components include:
- A pyridine ring
- A pyrimidine core
- A trifluoromethyl-substituted phenyl group
- An oxadiazole moiety
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of the pyrimidine ring in this compound suggests potential activity against various bacterial strains. For instance:
- In vitro studies have demonstrated that similar pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 66 |
| Compound B | E. coli | 75 |
| Compound C | B. subtilis | 50 |
Anticancer Activity
Recent research highlights the anticancer potential of compounds containing oxadiazole and pyrimidine structures. These compounds often target key enzymes involved in cancer cell proliferation:
- Mechanism of Action : The oxadiazole moiety has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .
Case Study:
A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types, indicating promising anticancer activity.
Anti-inflammatory Activity
Compounds with similar structures have also been investigated for anti-inflammatory effects:
- Research Findings : Some derivatives have shown inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : Trifluoromethyl groups enhance lipophilicity and may improve binding affinity to biological targets.
- Positioning of Functional Groups : The arrangement of the sulfanyl group and its proximity to the oxadiazole can significantly affect the compound's reactivity and biological interactions.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Substitution | Increased potency against bacteria |
| Oxadiazole Integration | Enhanced anticancer properties |
| Sulfanyl Group Positioning | Improved anti-inflammatory effects |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-(Pyridin-2-yl)-2-[({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanylpyrimidin-4-ol]. For instance, derivatives containing pyrimidine and oxadiazole rings have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds by improving their interaction with biological targets .
Antimicrobial Properties
Compounds featuring thiazole and pyridine structures have demonstrated significant antimicrobial activity. The incorporation of sulfur and nitrogen heteroatoms within the structure can enhance the compound's ability to disrupt bacterial cell walls and inhibit growth. Studies indicate that similar compounds exhibit effective antibacterial and antifungal activities against a range of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-(Pyridin-2-yl)-2-[({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanylpyrimidin-4-ol]. Research has shown that modifications to the pyridine and oxadiazole moieties can significantly impact biological activity. For example:
- Electron-Withdrawing Groups : The presence of groups such as trifluoromethyl enhances lipophilicity and biological activity.
- Substituent Positioning : The position of substituents on the aromatic rings affects binding affinity to target proteins .
Study 1: Antitumor Activity Assessment
A recent study evaluated several pyridine-based compounds for their anticancer properties against human cancer cell lines. The results indicated that compounds with similar structures to 6-(Pyridin-2-yl)-2-[({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanylpyrimidin-4-ol] exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and prostate cancer (DU145) cell lines. Notably, structural modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-pyridine hybrids. Compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 5.8 µg/mL against resistant strains of Staphylococcus aureus, indicating strong potential for therapeutic applications in treating infections caused by resistant bacteria .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfanyl linkage, and pyrimidin-4-ol functionalization. Critical challenges include:
- Oxadiazole Cyclization : Requires precise stoichiometry of nitrile and hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80–90°C) to avoid side products .
- Sulfanyl Coupling : Thiol intermediates must be stabilized with inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like triethylamine in DMF enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the final product due to polar functional groups .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray Crystallography : Resolves the 3D structure, confirming the oxadiazole and pyrimidine ring geometries. Hydrogen bonding patterns (e.g., O–H···N interactions in pyrimidin-4-ol) can be validated .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-2-yl vs. trifluoromethylphenyl groups). ¹⁹F NMR confirms the trifluoromethyl group’s presence .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for confirming synthetic success .
Q. What in silico tools are suitable for predicting this compound’s physicochemical properties?
- LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (LogP ≈ 3.2) and aqueous solubility (poor, requiring DMSO co-solvents) .
- pKa Prediction : The pyrimidin-4-ol group has a predicted pKa of ~6.8, influencing protonation states in biological assays .
Advanced Research Questions
Q. How can DFT studies aid in understanding the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) reveal:
- Electron Distribution : The trifluoromethyl group withdraws electrons, polarizing the oxadiazole ring and enhancing electrophilic reactivity at the sulfanyl bridge .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.1 eV) suggest stability under ambient conditions but reactivity under UV light .
- Non-Covalent Interactions : AIM analysis identifies weak C–H···O interactions stabilizing the crystal lattice .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay Conditions : Varying pH or serum proteins can alter compound stability. Standardize protocols using PBS (pH 7.4) and low-FBS media .
- Cellular Uptake : Conflicting IC₅₀ values may reflect differences in membrane permeability. Use LC-MS to quantify intracellular concentrations .
- Metabolite Interference : Screen for metabolites (e.g., sulfoxide derivatives) using HPLC-MS to assess their contribution to observed effects .
Q. What strategies optimize this compound’s solubility and stability for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the pyrimidin-4-ol group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life and reduce off-target effects .
- pH Adjustment : Use citrate buffers (pH 4.5) for intravenous administration to prevent precipitation .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified targets (e.g., kinases) .
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites. Cross-validate with mutagenesis studies (e.g., Ala-scanning) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
